molecular formula C15H11Br2FO B1532410 1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one CAS No. 898761-78-9

1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one

Cat. No.: B1532410
CAS No.: 898761-78-9
M. Wt: 386.05 g/mol
InChI Key: OXCQHVBLVXKOQP-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one is a high-purity chemical reagent designed for research and development applications. As a diaryl propanone, this compound is of significant interest in organic synthesis and medicinal chemistry, particularly as a potential intermediate for the construction of more complex molecules. Its molecular structure, featuring both bromo and fluoro substituents on aromatic rings, makes it a valuable scaffold for exploring structure-activity relationships in drug discovery and for the development of materials with specialized properties. Researchers investigating chalcones and other α,β-unsaturated ketone derivatives may find this compound useful as a precursor or analog. Chalcones and related structures are extensively studied for their diverse pharmacological activities and physical properties, such as non-linear optical (NLO) behavior . This product is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary characterization and bioactivity studies to confirm the compound's suitability for their specific applications.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCQHVBLVXKOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192901
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-78-9
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Aryl Ketone Synthesis

A key intermediate in the synthesis is the aryl ketone bearing bromine and fluorine substituents on the aromatic ring. According to literature, such compounds can be prepared via oxidation of aryl methyl derivatives or via Friedel-Crafts acylation routes with halogenated aromatic precursors.

  • Oxidation of Halogenated Aryl Methyls: The oxidation of methyl-substituted halogenated aromatics to aryl ketones can be achieved using reagents like chromium-based oxidants or manganese dioxide under controlled conditions. For example, 2-bromo-4-fluorotoluene can be oxidized to 1-(4-bromo-2-fluorophenyl)ethan-1-one with good yields (~79%) as reported in detailed synthetic procedures.

  • Friedel-Crafts Acylation: Halogenated benzoyl chlorides can be reacted with substituted aromatic compounds in the presence of Lewis acids (e.g., AlCl3) to afford halogenated aryl ketones. This method allows the introduction of bromine and fluorine substituents in specific positions on the aromatic ring.

Construction of the Propiophenone Backbone

The propiophenone backbone (a three-carbon ketone chain) can be constructed by coupling two aryl units via a Claisen-Schmidt condensation or related aldol-type condensation reactions.

  • Claisen-Schmidt Condensation: This involves the reaction of an aryl methyl ketone with an aryl aldehyde under basic conditions to form α,β-unsaturated ketones, which can be further hydrogenated or modified to yield the saturated propiophenone structure. For example, condensation of 4-bromobenzaldehyde with 1-(4-bromo-2-fluorophenyl)propan-1-one derivatives can be utilized.

  • Grignard Reactions: Formation of the carbon-carbon bond can also be achieved by reaction of aryl magnesium halides with suitable electrophiles such as esters or acid chlorides. The Grignard reagent derived from 4-bromophenyl magnesium bromide can be reacted with 4-bromo-2-fluorobenzoyl chloride to afford the ketone after workup.

Halogenation Techniques

Selective bromination and fluorination are critical for the synthesis. Methods include:

  • Electrophilic Bromination: Using reagents like potassium bromide with oxidants (e.g., sodium perborate) in acidic media to selectively brominate aromatic amines or ketones at desired positions. This method yields high purity brominated intermediates (up to 88% yield).

  • Introduction of Fluorine: Fluorine atoms are often introduced via nucleophilic aromatic substitution on halogenated aromatic rings or by using fluorinated building blocks commercially available or synthesized via fluorination reagents.

Purification and Characterization

  • Purification is typically done by chromatographic techniques such as silica gel column chromatography or gel permeation chromatography to isolate the target ketone with high purity.
  • Characterization is confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, mass spectrometry (MS), and melting point determination. For example, ^1H NMR signals corresponding to aromatic protons and methyl groups, and MS molecular ion peaks consistent with the bromine and fluorine content confirm the structure.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials Key Reagents/Conditions Yield (%) Notes
1 Oxidation 2-bromo-4-fluorotoluene MnO2 or Cr-based oxidants ~79 Produces 1-(4-bromo-2-fluorophenyl)ethan-1-one
2 Friedel-Crafts Acylation Halogenated benzoyl chloride + aromatic ring AlCl3, inert atmosphere Variable For aryl ketone synthesis
3 Claisen-Schmidt Condensation 4-bromobenzaldehyde + aryl methyl ketone Base (NaOH or KOH), ethanol or aqueous solvent Moderate Forms α,β-unsaturated ketone intermediate
4 Grignard Reaction 4-bromophenyl magnesium bromide + acid chloride THF, low temperature High Carbon-carbon bond formation
5 Electrophilic Bromination Aromatic amine or ketone KBr, NaBO3, Acetic acid, 0 °C Up to 88 Selective bromination
6 Purification Crude product Column chromatography - Ensures high purity for characterization

Research Findings and Considerations

  • The selective placement of bromine and fluorine substituents is crucial for the compound’s properties and requires careful control of reaction conditions.
  • Yields vary depending on the method and substituent pattern but generally range from moderate to high (54–90% reported in related compounds).
  • The use of mild conditions in halogenation and oxidation steps helps preserve sensitive functional groups and prevents overreaction.
  • Chromatographic purification is essential due to the close similarity of halogenated intermediates and byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The bromine and fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential pharmaceutical applications, such as the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Halogenated Propanones
  • 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one (): Replaces the 4-bromo-2-fluorophenyl group with a dimethylamino moiety. Exhibits antichlamydial activity (89% yield in synthesis), highlighting the role of electron-donating groups in bioactivity. ¹H NMR: δ 7.93 (d, 2H, aromatic), 3.60 (m, 2H, CH₂), 2.77 (s, 6H, N(CH₃)₂) .
  • 3-(4-Bromophenyl)-1-phenylpropan-1-one ():

    • Lacks the fluorine substituent but retains bromine on one phenyl ring.
    • Used in catalytic hydroboration studies; bromine enhances electrophilicity at the carbonyl group .
    • Molecular weight: 307.15 g/mol (vs. 394.07 g/mol for the target compound) .
  • 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one ():

    • Features dual fluorine substituents.
    • Synthesized via chalcone routes (CAS: 126473-61-8); fluorine increases polarity and influences TLC mobility (Rf ~0.45–0.50) .
Heterocyclic Derivatives
  • ME-4: 1-(3-(4-Bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one ():

    • Incorporates a pyrazoline ring and hydrazinyloxy side chain.
    • Molecular weight: 419.25 g/mol; ¹H NMR shows δ 4.84 (methylene side chain) and δ 3.65 (pyrazole ring) .
    • Bromine increases molecular weight and steric bulk compared to chlorine analogues (ME-3: 372.85 g/mol) .
  • 3-(Benzofuran-2-yl)-1-(2-nitrophenyl)propan-1-one derivatives ():

    • Nitro and benzofuran groups enhance π-stacking in crystallography; bromine in similar compounds improves yield in Friedel-Crafts reactions (e.g., 68% for 3h) .

Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight (g/mol) TLC Rf Key ¹H NMR Shifts Reference
Target Compound C₁₅H₁₀Br₂FO 394.07 N/A δ ~7.8–8.0 (aromatic Br/F), δ 3.5–4.0 (methylene) -
ME-4 (pyrazoline derivative) C₁₉H₂₁BrN₄O₂ 419.25 0.40 δ 4.84 (methylene), δ 3.65 (pyrazole)
1-(4-Bromophenyl)-3-phenylpropan-1-one C₁₅H₁₁BrO 307.15 N/A δ 7.78 (d, J = 8.75 Hz, aromatic Br)
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one C₁₃H₁₆BrNO 282.18 N/A δ 3.37 (m, CH₂), δ 2.77 (s, N(CH₃)₂)

Notes:

  • Bromine substituents increase molecular weight by ~80 g/mol per Br atom compared to fluorine or hydrogen .
  • Fluorine causes deshielding in NMR (δ upfield shifts) relative to chlorine or bromine .

Biological Activity

1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one, also known by its CAS number 898761-78-9, is an organic compound classified as an aromatic ketone. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl rings, imparts distinctive chemical properties that are of significant interest in both chemical and biological research.

  • Molecular Formula : C15H11Br2FO
  • Molecular Weight : 386.0536 g/mol
  • CAS Number : 898761-78-9

The compound is synthesized through a Grignard reaction involving 4-bromo-2-fluorobenzene and 4-bromobenzaldehyde, followed by purification methods such as recrystallization or column chromatography .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The halogen substituents enhance its binding affinity, allowing it to modulate various biological pathways.

Antimicrobial Activity

Research has demonstrated the compound's potential antimicrobial properties. For instance, it has been evaluated against various pathogens, including Candida albicans. The minimal inhibitory concentration (MIC) values indicate significant antifungal activity, suggesting that modifications in the phenyl ring can greatly influence biological efficacy .

Inhibition of Cytochrome P450 Enzymes

The compound has also been studied for its inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones. Specific studies have shown that certain derivatives exhibit selective inhibition against enzymes like CYP11B1 and CYP11B2, highlighting the compound's potential in pharmacological applications .

Study on Antifungal Activity

A study focused on various halogenated derivatives of similar compounds revealed that the presence of bromine and fluorine significantly enhanced antifungal activity against C. albicans. The results indicated that compounds with specific substitutions could achieve MIC values comparable to established antifungal agents .

Cytochrome P450 Inhibition

Another research effort investigated the selectivity of this compound against several cytochrome P450 enzymes involved in steroid biosynthesis. The findings showed that while some derivatives had negligible effects on CYP11B1, others demonstrated potent inhibition at higher concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameMIC (µg/mL)CYP Inhibition
This compound0.023Moderate
1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one0.021Low
1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one0.025Moderate

This comparative analysis illustrates how slight variations in molecular structure can lead to significant differences in biological activity.

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation using a brominated aromatic substrate. For example:

  • Step 1 : Bromination of 4-fluorotoluene to introduce bromine at the 4-position.
  • Step 2 : Acylation with acetyl chloride in the presence of AlCl₃ as a Lewis catalyst . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. nitrobenzene), catalyst loading (1.2–1.5 equiv. AlCl₃), and temperature (0–25°C) to minimize side products like diacylated derivatives. Reaction progress is monitored via TLC or GC-MS .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key data should researchers prioritize?

  • ¹H/¹³C NMR : Look for distinct signals:
  • Aromatic protons (δ 7.2–8.1 ppm, split due to bromine and fluorine substituents).
  • Ketone carbonyl (δ ~200 ppm in ¹³C NMR).
    • MS (ESI) : Confirm molecular ion peaks at m/z 413/415 (Br isotopic pattern).
    • IR : Strong C=O stretch at ~1680 cm⁻¹ .
      For crystallinity assessment, PXRD is recommended to identify polymorphic forms .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement of this compound?

Using SHELXL (v.2018/3):

  • Step 1 : Input initial .hkl and .ins files from single-crystal X-ray data (e.g., monoclinic P2₁/n space group, a = 4.0060 Å, b = 23.1253 Å, c = 13.4933 Å, β = 96.344°) .
  • Step 2 : Apply restraints for disordered bromine/fluorine atoms using ISOR and DELU commands.
  • Step 3 : Validate with ORTEP-3 to visualize thermal ellipsoids and hydrogen bonding (e.g., intramolecular C–H⋯O interactions) . Discrepancies in R₁ values (>5%) may indicate twinning; use TWIN/BASF commands for correction .

Q. What reaction mechanisms explain the regioselective bromination of the propanone moiety in this compound?

Bromination at the α-position proceeds via radical-mediated pathways under UV light:

  • Initiation : N-Bromosuccinimide (NBS) generates Br· radicals.
  • Propagation : H-abstraction from the propanone CH₂ group forms a stabilized radical intermediate.
  • Termination : Radical recombination yields 2-bromo derivatives. Regioselectivity is influenced by steric effects (bulky 4-bromo-2-fluorophenyl group) and radical stability .

Q. How does this compound interact with biological targets, and what experimental models validate its bioactivity?

  • Enzyme Inhibition : The ketone group forms covalent adducts with cysteine residues (e.g., in SARS-CoV-2 M⁴ᵖʳᵒ protease).
  • Assay Design :

Fluorescence quenching : Monitor tryptophan residue changes in target proteins (λₑₓ = 280 nm, λₑₘ = 340 nm).

ITC (Isothermal Titration Calorimetry) : Measure binding affinity (ΔG = −28.5 kJ/mol reported for similar chalcones) .

  • In Vivo Models : Zebrafish embryos (48 hpf) assess toxicity (LC₅₀ > 100 µM) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations (B3LYP/6-311+G(d,p)) :
  • Analyze LUMO maps to identify electrophilic sites (e.g., carbonyl carbon: −3.2 eV).
  • Transition state modeling for SN2 displacement of bromine (ΔG‡ = 85 kJ/mol) .
    • MD Simulations : Solvent effects (e.g., DMSO vs. water) on reaction kinetics .

Methodological Challenges & Solutions

Q. How to address low yields in Friedel-Crafts synthesis of this compound?

  • Issue : Competing side reactions (e.g., polyacylation).
  • Solutions :

Use bulky directing groups (e.g., tert-butyl) to limit over-substitution.

Optimize stoichiometry (1:1.05 acyl chloride:aromatic substrate).

Employ microwave-assisted synthesis (80°C, 10 min) for faster kinetics .

Q. What strategies differentiate isostructural polymorphs of this compound?

  • Variable-Temperature XRD : Identify phase transitions (e.g., P2₁/nP1 at 150 K).
  • Hirshfeld Surface Analysis : Quantify Br⋯F interactions (<3.4 Å) using CrystalExplorer .
  • DSC : Detect melting point variations (ΔT = 2–5°C between polymorphs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one

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